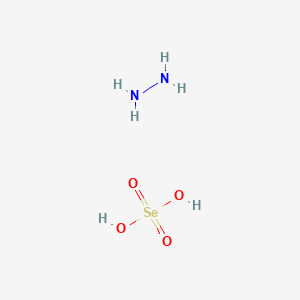
Hydrazine Selenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine Selenate is a chemical compound composed of hydrazine and selenate ions It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydrazine Selenate can be synthesized through the reaction of hydrazine with selenic acid. The reaction typically occurs in an aqueous solution, where hydrazine acts as a reducing agent, converting selenic acid to selenate ions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where hydrazine and selenic acid are combined under specific conditions. The process may include steps such as purification and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Hydrazine Selenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different selenium compounds.
Reduction: It can be reduced to elemental selenium or other lower oxidation state selenium compounds.
Substitution: The compound can participate in substitution reactions where the selenate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrazine and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituting anion, but typically involve aqueous solutions and controlled temperatures.
Major Products:
Oxidation: Selenium dioxide, selenite ions.
Reduction: Elemental selenium, selenide ions.
Substitution: Various selenate salts depending on the substituting anion.
Applications De Recherche Scientifique
Hydrazine Selenate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems and its role in selenium metabolism.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of selenium-based materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Hydrazine Selenate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a reducing agent, influencing redox reactions and affecting cellular processes. Its effects are mediated through the formation of reactive selenium species, which can interact with proteins, enzymes, and other cellular components.
Comparaison Avec Des Composés Similaires
Selenate (SeO4^2-): Similar in structure but lacks the hydrazine component.
Selenite (SeO3^2-): Another selenium compound with different oxidation states and reactivity.
Elemental Selenium (Se): The pure form of selenium, with different physical and chemical properties.
Hydrazine Selenate stands out due to its specific applications and reactivity, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
73506-32-8 |
|---|---|
Formule moléculaire |
H6N2O4Se |
Poids moléculaire |
177.03 g/mol |
Nom IUPAC |
hydrazine;selenic acid |
InChI |
InChI=1S/H4N2.H2O4Se/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4) |
Clé InChI |
MLXNYTFKWYACCO-UHFFFAOYSA-N |
SMILES canonique |
NN.O[Se](=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



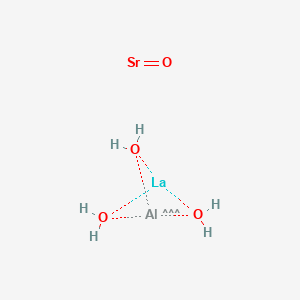
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
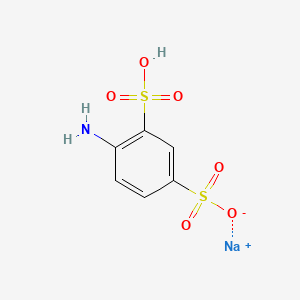
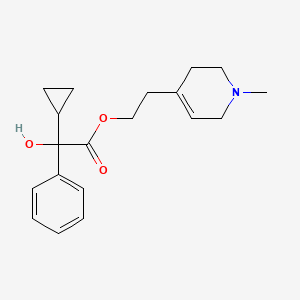
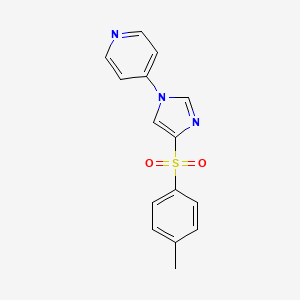
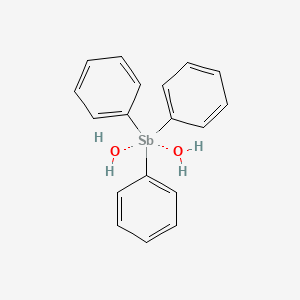
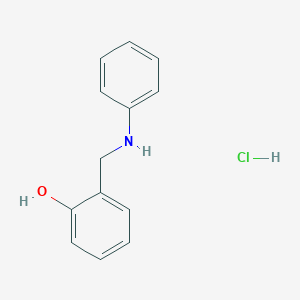
![3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate](/img/structure/B13773137.png)
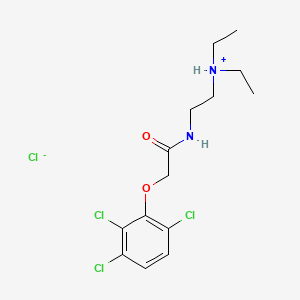
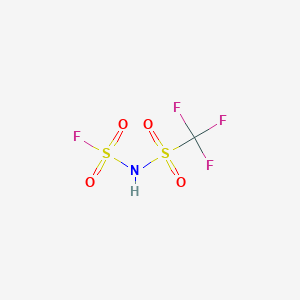

![(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride](/img/structure/B13773171.png)
